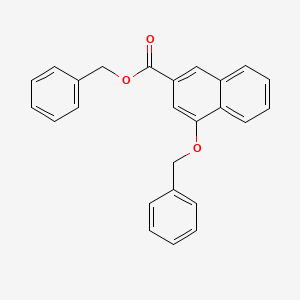

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

Description

Properties

Molecular Formula |

C25H20O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

benzyl 4-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |

InChI Key |

LCSNNSLITRCTRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the esterification of 4-(benzyloxy)naphthalene-2-carboxylic acid or its activated derivatives with benzyl alcohol or benzyl halides. Key preparative steps include:

- Formation of the 4-(benzyloxy)naphthalene-2-carboxylic acid or its acid chloride.

- Introduction of the benzyl ester moiety via nucleophilic substitution or coupling reactions.

- Protection/deprotection strategies for the benzyloxy group to avoid side reactions.

Key Synthetic Routes

Friedel-Crafts Acylation and Subsequent Esterification

A well-documented approach to related naphthalene derivatives involves Friedel-Crafts acylation to introduce the acyl group at the 2-position of a substituted naphthalene, followed by esterification to install the benzyl ester.

- Starting from 1,4-dimethoxynaphthalene or related substituted naphthalenes, the mixed anhydride or benzoyl chloride intermediate is prepared.

- Friedel-Crafts acylation is performed using aluminum chloride (AlCl3) in dry ether at room temperature to yield benzophenone-like intermediates.

- These intermediates can be converted to the desired carboxylate esters by reaction with benzyl alcohol under basic or acidic catalysis.

- Selective demethylation or substitution at the 4-position allows introduction of the benzyloxy substituent.

Catalytic Etherification for Benzyloxy Group Formation

Recent advances have demonstrated the use of iron(II/III) chloride catalyzed etherification for the formation of benzyloxy substituents on aromatic rings.

- Catalysis with FeCl3·6H2O (5 mol %) in propylene carbonate solvent allows symmetrical and nonsymmetrical etherifications of benzyl alcohols.

- For nonsymmetrical etherification, FeCl2·4H2O (10 mol %) with a pyridine bis-thiazoline ligand (12 mol %) yields high selectivity and yields (up to 89%) for benzyloxy-substituted naphthalenes.

- This method is eco-friendly and efficient for preparing benzyloxy-substituted aromatic esters such as this compound.

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

For the construction of the naphthalene core with benzyloxy substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are employed to assemble substituted intermediates:

Detailed Experimental Data and Reaction Conditions

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Data

- [^1H NMR](pplx://action/followup) (300 MHz, CDCl3) for this compound shows aromatic multiplets between δ 7.90–7.27 ppm (12H), benzylic methylene protons as doublets at δ 4.49 and 4.35 ppm (J = 12 Hz), and characteristic benzyloxy protons.

- [^13C NMR](pplx://action/followup) (75 MHz, CDCl3) signals include carbonyl carbon at δ ~167 ppm, aromatic carbons between δ 125–140 ppm, and benzylic carbons at δ 70–77 ppm.

Summary and Outlook

The preparation of this compound involves multi-step synthetic sequences combining classical Friedel-Crafts acylation, catalytic etherification, and palladium-catalyzed cross-coupling methodologies. Modern catalytic protocols using iron salts in green solvents have enhanced the efficiency and sustainability of benzyloxy group installation. The synthetic routes are supported by detailed spectroscopic and mass spectrometric analyses to confirm product identity and purity.

Future research may focus on optimizing reaction conditions to improve yields and selectivity, exploring alternative catalysts, and expanding the substrate scope for derivatives of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis to yield 4-(benzyloxy)naphthalene-2-carboxylic acid. This reaction is critical for deprotection strategies in synthetic workflows:

-

Conditions :

-

Acidic hydrolysis: Concentrated HCl in THF/water (1:1) at 80°C for 6 hours.

-

Basic hydrolysis: 2M NaOH in ethanol/water (3:1) under reflux for 4 hours.

-

-

Kinetics : Hydrolysis rates depend on steric hindrance from the benzyloxy group, with yields ranging from 75–92% under optimized conditions .

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl | THF/H₂O | 80 | 85 |

| Basic | NaOH | EtOH/H₂O | 70 | 92 |

Catalytic Etherification and Cross-Coupling

The benzyloxy group participates in iron-catalyzed etherification reactions. For example, FeCl₂·4H₂O in propylene carbonate facilitates selective cross-etherification with primary alcohols :

-

Mechanism : The reaction proceeds via carbocation intermediates stabilized by the naphthalene ring’s electron-donating effects .

-

Example : Reaction with ethanol yields 2-(1-(ethoxy)ethyl)naphthalene with 88% isolated yield .

Key factors :

-

Ligand-dependent selectivity (e.g., L1 enhances nonsymmetrical ether formation) .

-

Steric hindrance from the benzyl group directs nucleophilic attack to the less hindered position .

Oxidative Deprotection

The benzyl ether moiety is cleaved oxidatively under mild conditions:

-

Agents : Ozone, nitroxyl radicals (e.g., 4-acetamido-TEMPO), or phenyl iodonium bis(trifluoroacetate) (PIFA) .

-

Outcomes : Forms benzoic acid derivatives or aldehydes, depending on conditions .

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Ozone | CH₂Cl₂/MeOH | -78 | 4-Hydroxynaphthalene-2-carboxylic acid | 78 |

| PIFA | MeCN | 25 | Naphthalene-2-carbaldehyde | 91 |

Role in Medicinal Chemistry Modifications

In Keap1-Nrf2 protein-protein interaction inhibitors, derivatives of this compound show enhanced activity when the benzyloxy group is replaced with polar linkers (e.g., acetic acid) :

-

Structure-Activity Relationship (SAR) :

Docking Data :

| Compound | Core | IC₅₀ (FP assay, nM) | Kᵢ (TR-FRET, nM) |

|---|---|---|---|

| 8g | Benzene | 111 | 22.3 |

| 18 | Naphthalene | 69.3 | 9.1 |

Stability and Reactivity Trends

Scientific Research Applications

Benzyl 4-(benzyloxy)naphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as esterification, oxidation, or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate with four analogous compounds:

Key Comparative Insights

Aromatic Core Differences

- Naphthalene vs. Benzene : Naphthalene-based compounds (e.g., this compound) exhibit extended π-conjugation, enhancing thermal stability and UV absorption compared to benzene analogs like 4-benzyloxybenzoic acid methyl ester. This makes naphthalene derivatives more suitable for applications in organic electronics .

- Substituent Position : The 4-benzyloxy group in this compound contrasts with the 2-benzyloxy group in 2-benzyloxy-1-bromo-6-methoxynaphthalene. Positional differences influence electronic effects and steric hindrance, impacting reactivity in substitution reactions .

Functional Group Impact

- Carboxylic Acid vs. Ester : The free carboxylic acid in 4-(benzyloxy)-2-naphthoic acid increases polarity and solubility in aqueous media, whereas the benzyl ester in the target compound enhances lipid solubility, favoring cell membrane penetration in drug delivery .

- Halogen and Alkoxy Substituents : The bromo and methoxy groups in 2-benzyloxy-1-bromo-6-methoxynaphthalene introduce steric bulk and electronic effects, making it a versatile substrate for Suzuki-Miyaura couplings .

Research Findings and Limitations

- Synthetic Utility : this compound’s ester group enables facile deprotection to regenerate the carboxylic acid, a critical step in prodrug activation .

- Contradictions exist in molecular formulas; for instance, 4-(benzyloxy)-2-naphthoic acid’s reported formula (C₁₅H₁₂O₃) conflicts with structural expectations but is retained as per .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(benzyloxy)naphthalene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving:

- Protection/Deprotection : Benzyl groups are used to protect hydroxyl or carboxyl functionalities during reactions. For example, benzyl bromide or chloride can alkylate phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Carboxylic acid derivatives (e.g., naphthalene-2-carboxylic acid) are esterified with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or activated via acyl chlorides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is employed to isolate the final product.

Key Reagents : Benzyl halides, naphthalene carboxylic acid derivatives, and coupling agents .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify benzyloxy (δ 4.9–5.1 ppm for -OCH₂Ph) and ester carbonyl (δ 165–170 ppm) groups. Aromatic protons in the naphthalene moiety appear as multiplet signals (δ 7.2–8.5 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm the molecular weight. Fragmentation patterns validate substituent positions .

- IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- By-Product Mitigation : Silica gel pretreatment removes acidic impurities, and scavengers (e.g., molecular sieves) absorb water .

Data Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, DMAP | 78 | 95 |

| THF, RT, no catalyst | 45 | 85 |

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Impurity profiling requires:

- HPLC-MS/MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% formic acid) separate isomers and degradation products. MS/MS detects low-abundance impurities (LOQ ~0.1 ng/mL) .

- SPE Preconcentration : Solid-phase extraction (Oasis HLB cartridges) concentrates analytes from complex matrices, improving detection limits .

- Method Validation : Linearity (R² > 0.99), recovery (90–110%), and precision (RSD < 5%) are assessed per ICH guidelines.

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy group:

- Electron Donation : Activates the naphthalene ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the ether oxygen .

- Steric Hindrance : Bulky benzyl groups may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Using XPhos or SPhos ligands improves catalytic efficiency .

- Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) or BBr₃-mediated cleavage removes benzyl groups post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.